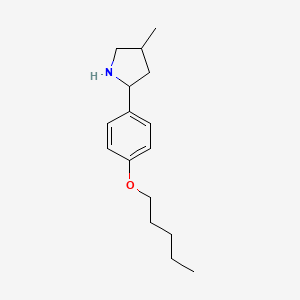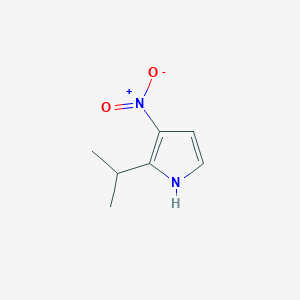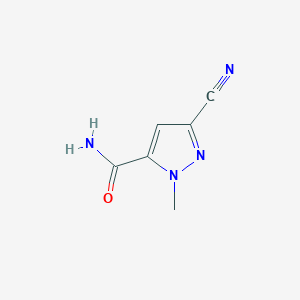![molecular formula C10H6N2O4 B12888854 2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole](/img/structure/B12888854.png)
2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole is a heterocyclic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications . This compound features a benzoxazole core with a carboxy(hydroxy)methyl and a cyano group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes using methyl cyanide or DMSO as solvents, with K₂CO₃ as a base and TBHP (tert-butyl-hydroperoxide) as an oxidant. The reaction is carried out under argon atmosphere with blue LED radiation for 24 hours, yielding the desired benzoxazole derivatives .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance the efficiency and yield of the reactions. These methods are designed to be scalable and environmentally friendly, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO₂) to form oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: MnO₂, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and bromotrichloromethane are commonly used oxidizing agents.
Reduction: LiAlH₄ and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Reagents like N-bromosuccinimide (NBS) and various nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes through non-covalent interactions, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Oxazoles: Compounds with a similar oxazole ring structure, such as 2-methyl-4-nitrooxazole.
Isoxazoles: Heterocyclic compounds with an isoxazole ring, like 3,5-dimethylisoxazole.
Thiazoles: Compounds containing a thiazole ring, such as 2-aminothiazole.
Uniqueness
2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole is unique due to its specific functional groups, which provide distinct reactivity and biological activity compared to other similar compounds. The presence of both carboxy(hydroxy)methyl and cyano groups allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H6N2O4 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
2-(4-cyano-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H6N2O4/c11-4-5-2-1-3-6-7(5)12-9(16-6)8(13)10(14)15/h1-3,8,13H,(H,14,15) |
InChI Key |
KJYMIFZSBCRDJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(C(=O)O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


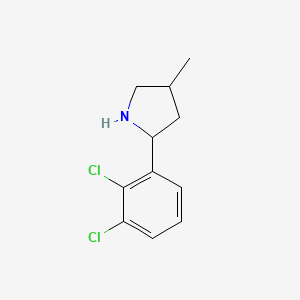
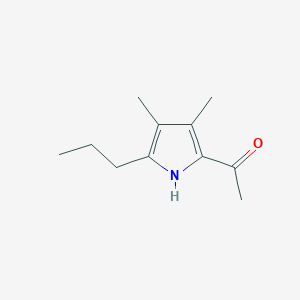
![2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12888787.png)
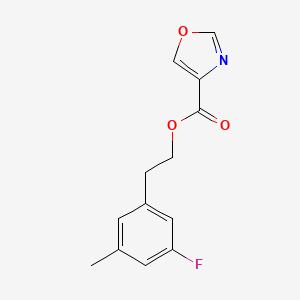
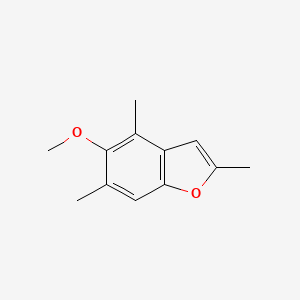
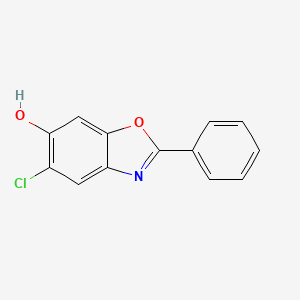
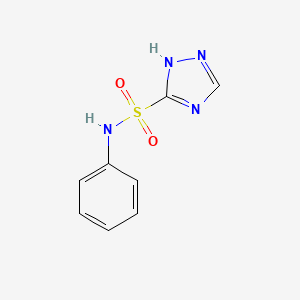
![7-Ethoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888824.png)
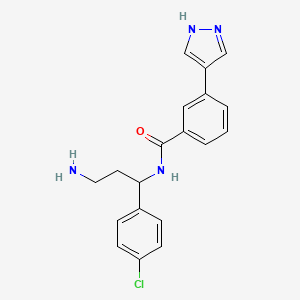
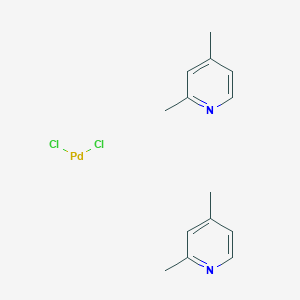
![2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888839.png)
